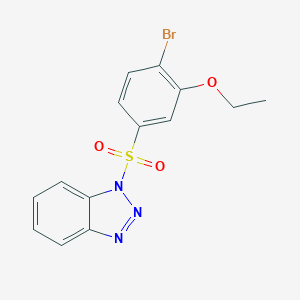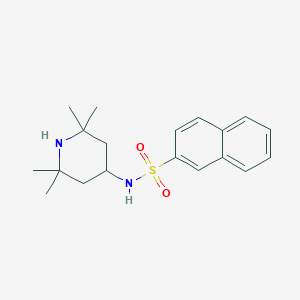
5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-bromophenyl ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-bromophenyl ethyl ether is a chemical compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a benzotriazole ring substituted with a 4-bromo-3-ethoxyphenylsulfonyl group. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-bromophenyl ethyl ether typically involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 1H-benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-bromophenyl ethyl ether can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-3-ethoxyphenylsulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, typically conducted in the presence of a base like potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazoles, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-bromophenyl ethyl ether has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-bromophenyl ethyl ether involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzotriazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-methylpiperazine
- 1-(4-bromo-3-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole
Uniqueness
5-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-bromophenyl ethyl ether is unique due to the presence of both the benzotriazole ring and the 4-bromo-3-ethoxyphenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the benzotriazole ring enhances its stability and reactivity, while the sulfonyl group provides opportunities for further functionalization.
Propiedades
Fórmula molecular |
C14H12BrN3O3S |
|---|---|
Peso molecular |
382.23 g/mol |
Nombre IUPAC |
1-(4-bromo-3-ethoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C14H12BrN3O3S/c1-2-21-14-9-10(7-8-11(14)15)22(19,20)18-13-6-4-3-5-12(13)16-17-18/h3-9H,2H2,1H3 |
Clave InChI |
JNJJLKHCOIXTTQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Br |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]piperidine](/img/structure/B225131.png)


![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)


![1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole](/img/structure/B225157.png)



![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B225188.png)
